molecular formula C19H24Cl2N2 B10779596 Clomipramine-D3 Hydrochloride

Clomipramine-D3 Hydrochloride

Cat. No.: B10779596
M. Wt: 354.3 g/mol
InChI Key: WIMWMKZEIBHDTH-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clomipramine-D3 Hydrochloride is a deuterated form of clomipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of clomipramine. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that is useful in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-D3 Hydrochloride involves the deuteration of clomipramineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic enrichment. The final product is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Clomipramine-D3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Clomipramine-D3 Hydrochloride, like clomipramine, acts as a potent inhibitor of serotonin reuptake. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and obsessive-compulsive disorder . The compound also exhibits affinity for histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

  • Doxepin-D3 Hydrochloride
  • Dosulepin-D3 Hydrochloride
  • Nortriptyline-D3 Hydrochloride

Comparison: Clomipramine-D3 Hydrochloride is unique due to its specific deuteration pattern, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterpart, this compound exhibits improved pharmacokinetic properties, such as increased plasma half-life and reduced metabolic degradation . This makes it a valuable tool in pharmacological research and drug development.

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWMKZEIBHDTH-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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